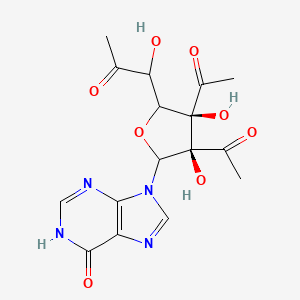
1,1'-((2R,3R,4R,5R)-3,4-dihydroxy-2-(1-hydroxy-2-oxopropyl)-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-3,4-diyl)diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,5’-Triacetylinosine is an organic compound with the chemical formula C16H18N4O8. It is derived from inosine through an acetylation reaction, where three hydroxyl groups are replaced by acetyl groups . This compound is known for its applications in biochemical and biomedical research.
Vorbereitungsmethoden
2’,3’,5’-Triacetylinosine is typically synthesized by acetylating inosine. The acetylation process involves using acetic anhydride and a catalyst to add acetyl groups to the three hydroxyl positions of inosine . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions. Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
2’,3’,5’-Triacetylinosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
2’,3’,5’-Triacetylinosine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other nucleoside analogs.
Biology: The compound is employed in studies involving RNA modification and structure.
Industry: It is used in the production of various biochemical reagents and as a precursor for more complex molecules.
Wirkmechanismus
The mechanism of action of 2’,3’,5’-Triacetylinosine involves its interaction with specific molecular targets and pathways. It has been shown to bind to pyridinium ions, which can influence various biochemical processes . The compound’s ability to inhibit cancer cell growth is attributed to its interference with cellular replication mechanisms.
Vergleich Mit ähnlichen Verbindungen
2’,3’,5’-Triacetylinosine is unique due to its specific acetylation pattern. Similar compounds include:
Inosine: The parent compound from which 2’,3’,5’-Triacetylinosine is derived.
Adenosine: Another nucleoside with similar biochemical properties.
Guanosine: A nucleoside that shares structural similarities but differs in its biological activity.
Eigenschaften
Molekularformel |
C16H18N4O8 |
|---|---|
Molekulargewicht |
394.34 g/mol |
IUPAC-Name |
9-[(3R,4R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H18N4O8/c1-6(21)10(24)11-15(26,7(2)22)16(27,8(3)23)14(28-11)20-5-19-9-12(20)17-4-18-13(9)25/h4-5,10-11,14,24,26-27H,1-3H3,(H,17,18,25)/t10?,11?,14?,15-,16+/m1/s1 |
InChI-Schlüssel |
NNFMEMRUKASWCU-WQRVYMFESA-N |
Isomerische SMILES |
CC(=O)C(C1[C@@]([C@@](C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O |
Kanonische SMILES |
CC(=O)C(C1C(C(C(O1)N2C=NC3=C2N=CNC3=O)(C(=O)C)O)(C(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




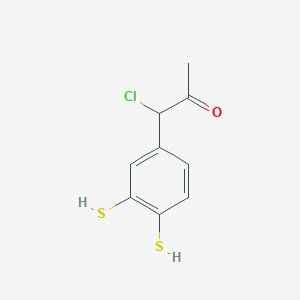
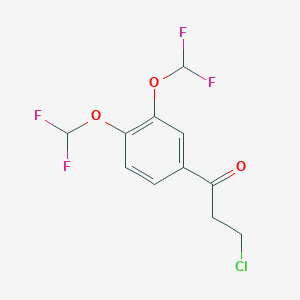


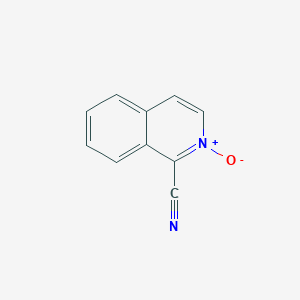
![7-Bromo-5-fluorobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B14053513.png)

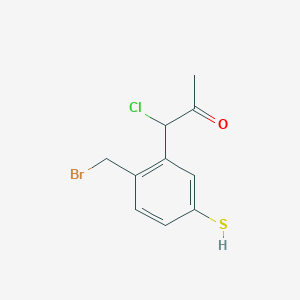
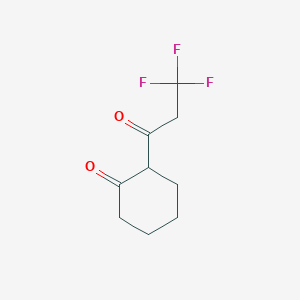

![6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B14053542.png)

